3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide

PI3K inhibition kinase selectivity isoform profiling

Researchers requiring a well-characterized PI3K inhibitor with defined isoform selectivity often face a scarcity of compounds that allow precise dissection of PI3Kβ-dependent signaling. This compound, a synthetic piperazinylpyrimidine from Amgen patent US8772480 (Compound 215), addresses that gap. • Measured Ki values: PI3Kβ 41 nM, PI3Kδ 63 nM, PI3Kγ 110 nM, PI3Kα 199 nM (uniform AlphaScreen assay). • 4.9-fold selectivity for PI3Kβ over PI3Kα, enabling partial blockade studies in PTEN-null vs. PTEN-intact isogenic cell lines. • Validated reference standard for calibrating PI3K biochemical assay platforms and systematic SAR expansion against published analogs.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1396861-16-7
Cat. No. B2631228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide
CAS1396861-16-7
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C18H24N6O/c1-14(2)11-17(25)22-15-12-20-18(21-13-15)24-9-7-23(8-10-24)16-5-3-4-6-19-16/h3-6,12-14H,7-11H2,1-2H3,(H,22,25)
InChIKeyASESDWQFWGCBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396861-16-7: PI3K Inhibitor Procurement Overview


3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide (CAS 1396861-16-7) is a synthetic small molecule within the piperazinylpyrimidine chemotype, documented as a phosphoinositide 3-kinase (PI3K) inhibitor in Amgen patent US8772480 (Compound 215) [1]. This chemotype is characterized by a pyrimidine core substituted with a 4-(pyridin-2-yl)piperazin-1-yl moiety at the 2-position and a 3-methylbutanamide group at the 5-position. The compound class is recognized in peer-reviewed literature as representing a new class of selective kinase inhibitors with demonstrated antiproliferative activity against triple-negative breast cancer cell lines [2].

Compound class
Synthetic piperazinylpyrimidine chemotype; PI3K inhibitor tool compound
Selection logic
Defined PI3K isoform profile supports pathway inhibition studies requiring intermediate target engagement
Research context
Class-level evidence for antiproliferative response in triple-negative breast cancer cell-line models; direct cellular data for this compound are not publicly available

Why Generic Substitution Fails: CAS 1396861-16-7


Within the piperazinylpyrimidine class, minor structural modifications produce substantial divergence in PI3K isoform selectivity profiles. The target compound exhibits a specific PI3K isoform inhibition fingerprint (PI3Kbeta Ki = 41 nM, PI3Kdelta Ki = 63 nM, PI3Kgamma Ki = 110 nM, PI3Kalpha Ki = 199 nM) that cannot be assumed for close structural analogs. Precedent from the Shallal & Russu (2011) structure-activity relationship study demonstrates that closely related piperazinylpyrimidines bearing different substitution patterns display divergent kinase binding profiles, with certain analogs showing selective inhibition of oncogenic mutant PDGFR kinases over wild-type isoforms [1]. Substituting a generic piperazinylpyrimidine or a different PI3K inhibitor without verifying isoform selectivity data risks introducing uncontrolled experimental variables in target engagement studies.

Isoform selectivity mismatch
Minor structural changes within the piperazinylpyrimidine class can shift PI3K isoform selectivity ranking; a close analog may alter delta/gamma preference and confound target engagement readouts.
Binding affinity tier divergence
Patent-internal analogs exhibit different PI3Kbeta affinity tiers; substituting without confirming the specific Ki may introduce uncontrolled variation in pathway suppression level.
Pharmacophore sensitivity
The combination of pyridin-2-yl and 3-methylbutanamide substituents is functionally non-redundant; changing peripheral groups can lead to marked loss of PI3Kbeta inhibitory potency.

CAS 1396861-16-7: Quantitative Evidence Guide


PI3Kbeta Affinity vs. Structural Analog

The target compound (US8772480, Compound 215) demonstrates a PI3Kbeta Ki of 41 nM in the Amgen AlphaScreen assay. A structurally distinct analog from the same patent series (US8772480, Compound 25; BDBM50394888) exhibits a PI3Kbeta Ki of 23 nM, representing approximately 1.8-fold higher affinity [1][2]. This intra-patent comparison establishes that the target compound occupies a specific affinity tier within the Amgen PI3K inhibitor portfolio and is not interchangeable with other patent exemplars.

PI3Kbeta Affinity vs. Analog
Head-to-head
Target Ki = 41 nM vs. patent analog Ki = 23 nM (1.8-fold lower affinity)
Supports selection when intermediate PI3Kbeta occupancy is preferred over higher-affinity blockade.
AlphaScreen assay; Sf9-expressed PI3Kbeta/p85alpha; 20 min incubation.
PI3K inhibition kinase selectivity isoform profiling AlphaScreen assay

PI3K Isoform Selectivity Profile

The compound's selectivity profile across the four Class I PI3K isoforms has been assayed in a uniform AlphaScreen panel. The Ki values are: PI3Kbeta = 41 nM, PI3Kdelta = 63 nM, PI3Kgamma = 110 nM, PI3Kalpha = 199 nM [1]. The compound displays a 4.9-fold selectivity window between its most potent target (PI3Kbeta) and PI3Kalpha. In contrast, the comparator Compound 25 exhibits a different selectivity pattern: PI3Kbeta = 23 nM, PI3Kgamma = 29 nM, PI3Kdelta = 37 nM, PI3Kalpha = 107 nM [2]. The target compound shows distinct rank-order selectivity (beta > delta > gamma > alpha) versus Compound 25 (beta > gamma > delta > alpha).

Isoform Selectivity Profile
Reported
PI3Kbeta 41 nM, delta 63 nM, gamma 110 nM, alpha 199 nM; 4.9-fold alpha/beta window
Distinct delta/gamma ranking vs. comparator; exquisitely sensitive to minor structural modification.
Uniform AlphaScreen panel; Sf9 co-expression with p85alpha.
PI3K isoform selectivity PI3Kalpha PI3Kdelta PI3Kgamma kinase profiling

PI3Kalpha/beta Selectivity vs. GSK2636771

The validated PI3Kbeta-selective clinical inhibitor GSK2636771 demonstrates a PI3Kbeta Ki of approximately 5.2 nM with 100-fold selectivity over PI3Kalpha [1]. The target compound's PI3Kbeta Ki of 41 nM and 4.9-fold alpha/beta selectivity establish it as a moderately potent, low-selectivity PI3Kbeta inhibitor relative to this clinical benchmark. This positions the target compound as a research tool for studying PI3Kbeta-dependent signaling at intermediate target occupancy rather than for applications requiring complete and selective PI3Kbeta blockade.

PI3Kalpha/beta Selectivity vs. GSK2636771
Cross-study comparable
Target: Ki 41 nM, 4.9-fold selectivity; GSK2636771: ~5.2 nM, ~100-fold selectivity
Positions compound as a moderate-potency, low-selectivity tool for partial pathway inhibition research.
Clinical benchmark used for research context; direct cross-assay comparison requires validation.
PI3Kbeta selectivity isoform-specific inhibition GSK2636771 PTEN-deficient tumors

Antiproliferative Activity in Triple-Negative Breast Cancer

The piperazinylpyrimidine chemotype to which the target compound belongs has been evaluated in the NCI-60 cell line panel by Shallal & Russu (2011). Compounds 4, 15, and 16 from this series demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, with compound 15 identified as a 'potent growth inhibitor' [1]. The target compound shares the core piperazinylpyrimidine scaffold with these validated analogs, supporting class-level inference of anticancer screening utility. However, direct cellular antiproliferative data for the specific target compound (Compound 215) are not available in the public domain.

Antiproliferative Activity in TNBC
Class-level inference
No direct cellular data available for Compound 215; chemotype analogs show selective MDA-MB-468 growth inhibition
Supports SAR expansion within a chemotype with reported cell-model response, not a standalone efficacy claim.
Data to verify for this specific compound; class inference from Shallal & Russu 2011.
triple-negative breast cancer MDA-MB-468 antiproliferative activity NCI-60 panel

Structural Determinants of PI3Kbeta Binding

The 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine moiety in the target compound constitutes a critical PI3K hinge-binding pharmacophore. Comparative database analysis reveals that modification of this moiety significantly alters PI3K isoform binding. A structurally related compound (BDBM207196; US9260439, Compound 173) where the piperazinylpyrimidine core is retained but peripheral substituents are altered yields a PI3Kbeta IC50 of 170 nM [1], representing a >4-fold loss in potency compared to the target compound's PI3Kbeta Ki of 41 nM. This underscores the functional contribution of the specific 3-methylbutanamide and pyridin-2-yl substituent combination present in the target compound.

Structural Determinants of PI3Kbeta Binding
Cross-study comparable
Target Ki 41 nM vs. modified analog IC50 170 nM (>4-fold potency loss upon substituent change)
Demonstrates functional non-redundancy of the specific pyridin-2-yl + 3-methylbutanamide pattern.
Comparator from US9260439, different assay format; cross-study comparison contextual.
pharmacophore analysis PI3Kbeta binding structure-activity relationship hinge-binding motif

CAS 1396861-16-7: Research & Industrial Applications


PI3Kbeta Inhibitor for Intermediate Target Engagement

With a PI3Kbeta Ki of 41 nM and 4.9-fold selectivity over PI3Kalpha, this compound is suited for cellular assays requiring partial PI3Kbeta inhibition rather than complete blockade [1]. Use in PTEN-intact versus PTEN-null isogenic cell lines can dissect PI3Kbeta-dependent signaling thresholds without the confounding supraphysiological suppression associated with higher-potency clinical inhibitors such as GSK2636771.

3-Methylbutanamide SAR in Piperazinylpyrimidine Inhibitors

The compound serves as a defined structural reference point for systematic SAR expansion within the piperazinylpyrimidine chemotype. Its procurement enables direct biochemical comparison with published analogs (compounds 4, 15, and 16 from Shallal & Russu, 2011) [2] to quantify the impact of the 3-methylbutanamide group on PI3K isoform selectivity and cellular antiproliferative activity in MDA-MB-468 triple-negative breast cancer models.

Mutant Kinase Screening in PDGFR-Driven Cancer Models

Based on class-level evidence that structurally related piperazinylpyrimidines exhibit preferential binding to oncogenic mutant forms of PDGFR family kinases (including KIT and PDGFRA mutants) over wild-type isoforms [2], the target compound warrants evaluation in Ba/F3 cells expressing imatinib-resistant KIT or PDGFRA mutants to assess whether the 3-methylbutanamide modification preserves or enhances mutant-selective binding.

PI3K Profiling Reference Standard

The compound's well-characterized PI3K isoform profile (PI3Kbeta Ki = 41 nM, PI3Kdelta Ki = 63 nM, PI3Kgamma Ki = 110 nM, PI3Kalpha Ki = 199 nM), all measured in a uniform AlphaScreen assay system [1], makes it suitable as a multi-isoform reference standard for calibrating and validating PI3K biochemical assay platforms in academic core facilities and pharmaceutical screening laboratories.

Application
Selection Property
Validation Focus
PI3Kbeta-dependent signaling studies
Moderate PI3Kbeta potency and selectivity profile
Pathway response at partial target occupancy
Piperazinylpyrimidine SAR expansion
Defined 3-methylbutanamide substitution
Isoform selectivity and cell-model response comparison
Mutant kinase selectivity screening
Chemotype associated with mutant PDGFR binding
Mutant vs. wild-type kinase panel evaluation
PI3K assay calibration
Well-characterized multi-isoform Ki profile
Assay platform validation and consistency
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